molecular formula C9H8BrN3O2 B1427739 Ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate CAS No. 1187236-98-1

Ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate

Cat. No. B1427739
CAS RN: 1187236-98-1
M. Wt: 270.08 g/mol
InChI Key: JYYXPDQBCYLFBH-UHFFFAOYSA-N
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Description

Ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate is a chemical compound with the CAS Number: 1187236-98-1 . It has a molecular weight of 270.09 .


Molecular Structure Analysis

The InChI code for Ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate is 1S/C9H8BrN3O2/c1-2-15-9(14)6-5-13-8(11-6)4-3-7(10)12-13/h3-5H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

I have conducted a thorough search for the scientific research applications of Ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate. Unfortunately, the specific details on unique applications for this compound are not readily available in the public domain. The available information is quite general and does not provide a comprehensive analysis for each field as requested.

However, based on the structure and related compounds, it may have potential applications in pharmaceutical research, particularly in the development of central nervous system (CNS) agents such as sedatives, anticonvulsants, anxiolytics, and hypnotics . These applications are inferred from similar imidazo[1,2-a]pyridine derivatives which have been studied for their CNS activity.

Safety And Hazards

The compound is classified as dangerous with hazard statements H301, H311, H331 . Precautionary measures include P233, P261, P264, P270, P271, P280, P302, P304, P310, P330, P340, P352, P361, P403, P405 .

Future Directions

The imidazo[1,2-b]pyridazine scaffold can provide a variety of bioactive molecules and is an important heterocyclic nucleus . With the rapid development of organic synthesis technology, more and more reports have been reported on the synthesis methods of imidazo[1,2-b]pyridazine compounds . This suggests that there is ongoing interest in exploring new derivatives of imidazo[1,2-b]pyridazine .

properties

IUPAC Name

ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O2/c1-2-15-9(14)6-5-13-8(11-6)4-3-7(10)12-13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYYXPDQBCYLFBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=N1)C=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743903
Record name Ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate

CAS RN

1187236-98-1
Record name Ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 21 was prepared according to a process similar to that described in Example 20, by reacting 0.4 g (1.40 mmol) of 5-fluoro-1-[(3-fluorophenyl)methyl]-1H-indole-2-carboxamide, prepared according to the protocol described in step 1.2, with 0.41 g (1.54 mmol) of ethyl 6-bromoimidazo[1,2-b]pyridazine-2-carboxylate, prepared according to the protocol described in step 21.1, in the presence of 80 mg (0.42 mmol) of copper iodide, 0.38 g (2.79 mmol) of potassium carbonate and 53 mg (0.46 mmol) of trans-1,2-cyclohexanediamine in 10 mL of dioxane. 20 mg of the expected product are thus obtained.
Name
5-fluoro-1-[(3-fluorophenyl)methyl]-1H-indole-2-carboxamide
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step Two
Quantity
0.38 g
Type
reactant
Reaction Step Three
Quantity
53 mg
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
80 mg
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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